N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide
Description
This compound is a sulfonamide-containing ethanediamide derivative characterized by a 4-chlorobenzenesulfonyl group, a furan-2-yl substituent, and a cyclopropyl moiety attached to the ethanediamide backbone. The compound’s core structure features:
- Furan-2-yl group: A heterocyclic aromatic ring that may participate in π-π stacking interactions.
- Cyclopropyl substituent: A strained three-membered ring that could improve metabolic stability compared to linear alkyl chains.
This compound is likely investigated for applications in medicinal chemistry, given the prevalence of sulfonamides and ethanediamides in drug discovery (e.g., enzyme inhibitors or receptor modulators) .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSGMQDTYARONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide can be achieved through multi-step organic synthesis. Key steps typically include the introduction of the sulfonyl group to the benzene ring, followed by the formation of the furan ring and the subsequent addition of the cyclopropyl and ethylenediamide moieties. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis platforms, and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide undergoes several types of chemical reactions, including:
Oxidation: : The furan ring can undergo oxidative cleavage under specific conditions.
Reduction: : Reduction of the sulfonyl group to a sulfide may occur under strong reducing conditions.
Substitution: : The chloro group on the benzene ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often employed.
Substitution: : Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: : Cleavage products from the furan ring.
Reduction: : Sulfide derivatives of the original compound.
Substitution: : Substituted benzenes with various functional groups replacing the chloro group.
Scientific Research Applications
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is utilized in scientific research due to its diverse chemical properties. In chemistry , it serves as a model compound for studying complex organic reactions. In biology , its derivatives may exhibit bioactive properties, making it a candidate for drug discovery and development. In medicine , it could potentially be developed into therapeutic agents targeting specific molecular pathways. Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide involves its interaction with specific molecular targets, potentially including enzymes and receptors. The sulfonyl and furan groups may participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group could confer rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of sulfonamide-ethanediamide hybrids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Impact: The ethanediamide backbone in the target compound and analogs allows for hydrogen bonding, critical for interactions with biological targets. Replacing ethanediamide with sulfonamide (as in ) reduces hydrogen-bonding capacity but may improve stability. Cyclopropyl vs.
Fluoro and methoxy substituents in analogs modulate electronic properties; fluorine’s electronegativity may enhance binding, while methoxy groups improve solubility.
Biological Relevance :
- Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide are intermediates in synthesizing bioactive heterocycles, suggesting the target compound could serve a similar role.
- The furyl group’s aromaticity may facilitate interactions with aromatic residues in proteins, as seen in drug design .
Research Findings and Implications
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a unique combination of functional groups, including a chlorobenzenesulfonyl moiety and a furan ring, which contribute to its potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide |
| Molecular Formula | C₁₈H₁₈ClN₂O₄S |
| Molecular Weight | 378.88 g/mol |
| CAS Number | 896328-94-2 |
In Vitro Studies
-
Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell lines by disrupting microtubule formation. This action prevents cell division, leading to apoptosis in cancer cells.
- Case Study : A study on related sulfonamide compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inhibiting cell growth.
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. This activity is often linked to the ability of sulfonamides to interfere with folate synthesis in bacteria.
In Vivo Studies
Research into the in vivo effects of this compound is still emerging. However, studies on similar compounds indicate potential for:
- Anti-inflammatory Effects : Compounds targeting inflammatory pathways could reduce symptoms in models of rheumatoid arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide | Enzyme inhibition, anticancer activity | Nitro group enhances reactivity |
| N-[3-(pyridin-3-sulfonyl)-5-methylisoxazole] | Antimicrobial properties | Isoxazole ring broadens spectrum |
| N-[3-(trifluoromethylphenyl)sulfonamide] | Anticancer activity | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
